tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-hydroxy-3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology and Medicine: It can be used in the development of pharmaceuticals that target specific enzymes or receptors .
Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The hydroxy group can participate in hydrogen bonding, stabilizing the compound in various environments .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-hydroxycarbamate: Contains an additional hydroxy group, offering different reactivity.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group, providing unique chemical properties.
Uniqueness: tert-Butyl N-[(2-hydroxy-3-methylphenyl)methyl]carbamate is unique due to the presence of the hydroxy and methylphenyl groups, which enhance its reactivity and stability. These functional groups allow for specific interactions in chemical and biological systems, making it a versatile compound in various applications .
Properties
CAS No. |
2580223-66-9 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
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